德塞诺替尼
描述
迪塞诺替尼,也称为 VX-509,是一种实验性药物,作为 Janus 激酶 3 (JAK3) 的选择性抑制剂。它是在内部筛选化学化合物库中发现的。 迪塞诺替尼对 JAK3 表现出高度选择性,在宿主对移植物模型的大鼠体内表现出良好的疗效 .
科学研究应用
迪塞诺替尼具有广泛的科学研究应用,包括:
化学: 用作研究 JAK-STAT 信号通路的一种工具化合物。
生物学: 研究其对免疫细胞信号传导和功能的影响。
医学: 探索作为治疗类风湿性关节炎等自身免疫性疾病的潜在疗法。
工业: 用于开发新的 JAK 抑制剂和相关化合物.
作用机制
迪塞诺替尼通过选择性抑制 Janus 激酶 3 (JAK3) 发挥作用。JAK3 是一种胞内酶,与细胞因子受体的胞质域结合。通过抑制 JAK3,迪塞诺替尼破坏 JAK-STAT 信号通路,该通路对于各种免疫细胞的活化和功能至关重要。 这种抑制导致细胞因子信号传导减少和免疫反应的调节 .
类似化合物:
托法替尼: 一种泛 JAK 抑制剂,靶向多个 JAK,包括 JAK1、JAK2 和 JAK3。
巴瑞替尼: 对 JAK1 和 JAK2 有选择性。
乌帕替尼: 对 JAK1 有选择性。
菲戈替尼: 另一种 JAK1 选择性抑制剂。
迪塞诺替尼的独特性: 迪塞诺替尼以其对 JAK3 的高度选择性而独树一帜,这使其在调节免疫反应方面特别有效,而不影响其他 JAK。 这种选择性降低了与其他 JAK 抑制相关的副作用风险,例如贫血和高脂血症 .
生化分析
Biochemical Properties
Decernotinib interacts with JAK3, an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . This interaction is crucial for intracellular signaling of many proinflammatory cytokines that drive auto-immunity . Decernotinib has roughly 5-fold selectivity toward JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .
Cellular Effects
Decernotinib’s interaction with JAK3 influences cell function by disrupting signaling pathways within the cell . This disruption can block the actions of cytokines, thereby attenuating inflammation in cells . It has shown efficacy in reducing ankle swelling and paw weight in a rat collagen-induced arthritis model .
Molecular Mechanism
Decernotinib exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, which is used by many cytokines and growth factors . By selectively inhibiting JAK3, Decernotinib can block the action of many cytokines .
Dosage Effects in Animal Models
In animal models, Decernotinib treatment resulted in a dose-dependent reduction in symptoms . For example, in a rat collagen-induced arthritis model, Decernotinib treatment resulted in a dose-dependent reduction in ankle swelling and paw weight .
Metabolic Pathways
Decernotinib is involved in the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Subcellular Localization
As an inhibitor of JAK3, Decernotinib operates within the cell, specifically interacting with the cytoplasmic domains of many cytokine receptors
准备方法
合成路线和反应条件: 迪塞诺替尼的合成涉及多个步骤,从制备吡咯并[2,3-b]吡啶核心开始。然后用各种取代基对该核心进行功能化,以获得最终化合物。关键步骤包括:
- 吡咯并[2,3-b]吡啶核心的形成。
- 嘧啶-4-基的引入。
- N-(2,2,2-三氟乙基)丁酰胺部分的添加。
工业生产方法: 迪塞诺替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 迪塞诺替尼经历各种化学反应,包括:
氧化: 迪塞诺替尼可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以修饰迪塞诺替尼中存在的官能团。
取代: 取代反应可以将不同的取代基引入分子中。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代可以引入各种官能团 .
相似化合物的比较
Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.
Baricitinib: Selective for JAK1 and JAK2.
Upadacitinib: Selective for JAK1.
Filgotinib: Another JAK1-selective inhibitor.
Uniqueness of Decernotinib: Decernotinib is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .
属性
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944842-54-0 | |
Record name | VX 509 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decernotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decernotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECERNOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?
A1: Decernotinib exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.
Q2: How does Decernotinib interact with JAK3 at the molecular level?
A2: Decernotinib binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.
Q3: What are the downstream effects of Decernotinib's inhibition of JAK3?
A3: Decernotinib's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, Decernotinib can dampen the immune response. Notably, research suggests that Decernotinib selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.
Q4: What is the molecular formula and weight of Decernotinib?
A4: The molecular formula of Decernotinib is C19H21F3N6O, and its molecular weight is 406.41 g/mol.
Q5: Is there spectroscopic data available for Decernotinib?
A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like Decernotinib.
Q6: How does the chemical structure of Decernotinib contribute to its selectivity for JAK3?
A6: Decernotinib's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.
Q7: Have any studies investigated the impact of modifying Decernotinib's structure?
A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on Decernotinib []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.
Q8: What is known about the pharmacokinetic profile of Decernotinib?
A9: Decernotinib is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that Decernotinib is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.
Q9: What challenges have been encountered regarding the stability and formulation of Decernotinib?
A10: One study highlighted that Decernotinib exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.
Q10: Have any strategies been explored to improve the stability or bioavailability of Decernotinib?
A10: While the provided abstracts don't specify formulation approaches for Decernotinib, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.
Q11: What preclinical models have been used to investigate the efficacy of Decernotinib?
A12: Decernotinib's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and Decernotinib treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and Decernotinib effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, Decernotinib demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].
Q12: Have there been any clinical trials investigating the efficacy and safety of Decernotinib in humans?
A13: Yes, several clinical trials have explored Decernotinib's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).
Q13: What were the key findings from the clinical trials of Decernotinib in rheumatoid arthritis?
A14: Clinical trials have demonstrated that Decernotinib can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, Decernotinib's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].
Q14: What about the safety profile of Decernotinib in clinical trials?
A15: While generally well-tolerated, Decernotinib has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering Decernotinib as a treatment option.
Q15: Did the clinical trials use any imaging techniques to assess Decernotinib's effects on joint structures?
A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of Decernotinib on joint inflammation and damage []. The study showed that Decernotinib, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.
Q16: Were there any biomarkers identified that could help predict Decernotinib's efficacy or monitor treatment response?
A17: A clinical trial investigated the pharmacodynamic effects of Decernotinib by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with Decernotinib exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.
Q17: What are the implications of Decernotinib's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?
A18: Decernotinib's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, Decernotinib may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。